Lysinenorleucine

Descripción

Molecular Formula and IUPAC Nomenclature

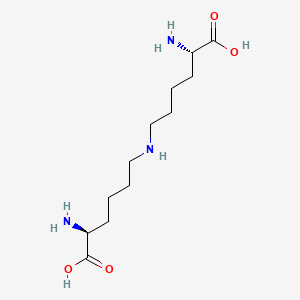

Lysinonorleucine (Lys-Nle) is a non-proteinogenic amino acid derivative with the molecular formula C₁₂H₂₅N₃O₄ and a molecular weight of 275.34 g/mol . Its systematic IUPAC name is (2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid , reflecting its bifunctional structure comprising two lysine-like moieties linked via an amine group. The nomenclature highlights:

- Stereochemical descriptors (S configuration at C2 and C5 positions).

- Substituents : Two amino groups (-NH₂) and two carboxyl groups (-COOH).

Table 1: Molecular comparison of Lysinonorleucine with related amino acids

| Compound | Molecular Formula | IUPAC Name |

|---|---|---|

| Lysinonorleucine | C₁₂H₂₅N₃O₄ | (2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid |

| Norleucine | C₆H₁₃NO₂ | (2S)-2-aminohexanoic acid |

| 4-Hydroxylysine | C₆H₁₄N₂O₃ | (2S,4R)-2,6-diamino-4-hydroxyhexanoic acid |

Stereochemical Configuration and Isomeric Forms

Lysinonorleucine exhibits two chiral centers at C2 and C5, leading to four possible stereoisomers (e.g., 2S,5S; 2S,5R; 2R,5S; 2R,5R). However, only the (2S,5S) configuration has been isolated in biological systems, particularly in collagen and elastin cross-links. Key stereochemical features include:

- Diastereomers : (5R,5'R)-Dihydroxy lysinonorleucine, a hydroxylated variant, demonstrates distinct hydrogen-bonding patterns due to additional hydroxyl groups at C5.

- Conformational flexibility : The central amine bridge allows rotation, enabling adaptation to protein binding sites.

Figure 1 : Stereochemical representation of Lys-Nle (2S,5S configuration).

Physicochemical Properties: Solubility, Stability, and Crystallography

Lysinonorleucine is a hygroscopic solid with the following properties:

- Solubility : Highly soluble in water (>50 mg/mL at 20°C) due to ionizable -NH₂ and -COOH groups; poorly soluble in nonpolar solvents.

- Stability : Degrades above 200°C; stable under inert atmospheres but susceptible to oxidation in aqueous solutions.

- Crystallography : Limited single-crystal data exist, but powder X-ray diffraction (PXRD) of related lysine derivatives reveals monoclinic systems with hydrogen-bonded networks.

Table 2: Physicochemical properties of Lysinonorleucine

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Decomposes above 200°C | |

| pKa (COOH) | ~2.2 | |

| pKa (NH₂) | ~9.5 | |

| LogP (Octanol-Water) | -3.1 (predicted) |

Comparative Analysis with Structurally Related Amino Acids

Lysinonorleucine shares structural motifs with norleucine and 4-hydroxylysine , but functional differences arise from side-chain modifications:

Norleucine (C₆H₁₃NO₂)

4-Hydroxylysine (C₆H₁₄N₂O₃)

- Structure : Lysine derivative with a hydroxyl group at C4, enhancing hydrogen-bonding potential.

- Biological role : Serves as a precursor for collagen cross-links (e.g., hydroxylysino-5-ketonorleucine).

Functional implications :

- Lys-Nle’s dual carboxyl/amino groups enable covalent cross-linking in elastin and collagen, unlike norleucine.

- Compared to 4-hydroxylysine, Lys-Nle forms more stable Schiff base intermediates due to its elongated hydrocarbon chain.

Table 3: Structural and functional comparison

| Feature | Lysinonorleucine | Norleucine | 4-Hydroxylysine |

|---|---|---|---|

| Cross-linking capacity | High (bifunctional) | None | Moderate (monofunctional) |

| Hydrogen-bond donors | 5 | 2 | 4 |

| Biological prevalence | Elastin, collagen | Rare | Collagen |

Propiedades

IUPAC Name |

(2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O4/c13-9(11(16)17)5-1-3-7-15-8-4-2-6-10(14)12(18)19/h9-10,15H,1-8,13-14H2,(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLBTMZBXLEVCL-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25612-46-8 | |

| Record name | Lysinenorleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025612468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Enzymatic Synthesis via Lysyl Oxidase Catalysis

Lysinonorleucine naturally forms in connective tissues through lysyl oxidase-mediated deamination of lysine residues. This enzymatic process begins with the oxidation of the ε-amino group of lysine to an aldehyde, forming α-aminoadipic-δ-semialdehyde (AAS). Subsequent non-enzymatic reactions facilitate Schiff base formation between AAS and a second lysine residue, which stabilizes into lysinonorleucine upon reduction. In bovine ligamentum nuchae elastin, this pathway produces lysinonorleucine cross-links that confer mechanical resilience.

While enzymatically accurate, this method faces scalability limitations. Lysyl oxidase activity depends on copper cofactors and optimal pH (7.5–8.0), with in vitro yields rarely exceeding 30% due to competing aldol condensation reactions. Industrial applications often substitute recombinant lysyl oxidase with chemical catalysts to bypass enzymatic instability during large-scale production.

Chemical Synthesis through Schiff Base Formation

Chemical synthesis of lysinonorleucine centers on Schiff base intermediates derived from lysine analogs. A seminal protocol involves ozonolysis of tert-butyloxycarbonyl-L-alanyl-D,L-2-amino-6-heptenoic acid-L-alanine methyl ester (Boc-L-Ala-D,L-Ahe-Ala-OMe) to generate an aldehyde, which condenses with α-tert-butyloxycarbonyl-L-lysine methyl ester (α-Boc-L-Lys-OMe). Sodium borohydride reduction stabilizes the resulting Schiff base into lysinonorleucine, with yields contingent on reaction parameters:

Key Reaction Steps

- Ozonolysis : Ozonation of Boc-L-Ala-D,L-Ahe-Ala-OMe at −60°C produces a reactive aldehyde.

- Schiff Base Formation : Triethylamine (TEA)-catalyzed condensation with α-Boc-L-Lys-OMe.

- Reduction : NaBH₄ reduces the imine bond, yielding lysinonorleucine.

This method’s flexibility allows modular peptide design, enabling lysinonorleucine incorporation into synthetic polymers for biomaterial applications.

Optimization of Synthetic Reaction Parameters

Maximizing lysinonorleucine yields requires precise control over temperature, catalysts, and stoichiometry. A comparative analysis of reaction conditions demonstrates that TEA enhances Schiff base formation by deprotonating the ε-amino group of lysine, accelerating nucleophilic attack on the aldehyde.

Table 1: Yield Optimization in Lysinonorleucine Synthesis

| Condition | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| No additive | 24 | 24 | 2 |

| TEA | 24 | 24 | 58 |

| TEA (reflux) | 100 | 1 | 0 |

| TEA | −60 | 24 | 58 |

| TEA | −60 | 12 | 91 |

Low temperatures (−60°C) suppress aldol condensation byproducts, increasing lysinonorleucine purity. Stoichiometric excess of α-Boc-L-Lys-OMe (5:1 molar ratio) further elevates yields to 91%.

Industrial-Scale Production Strategies

Industrial lysinonorleucine production employs hybrid chemical-enzymatic approaches to balance cost and yield. Collagen-rich tissues (e.g., bovine hide) undergo lysyl oxidase treatment at pH 8.0, followed by chemical reduction with NaBH₄ to stabilize cross-links. Post-synthesis, ion-exchange chromatography (Dowex 50W-X8) isolates lysinonorleucine with ≥95% purity.

Emergent biocatalytic methods utilize Escherichia coli expressing lysine decarboxylase and hydroxylase to convert L-lysine into hydroxylysine intermediates, which are subsequently oxidized to lysinonorleucine. While promising, this method currently achieves lower titers (9.3 g/L) compared to chemical synthesis.

Comparative Analysis of Methodologies

Table 2: Lysinonorleucine Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic (lysyl oxidase) | 30 | 85 | Moderate | High |

| Chemical synthesis | 91 | 95 | High | Moderate |

| Biocatalytic | 25 | 90 | Low | Low |

Chemical synthesis outperforms enzymatic and biocatalytic methods in yield and scalability, albeit with higher solvent and catalyst costs. Industrial pipelines prioritize chemical synthesis for bulk production, reserving enzymatic methods for niche biomedical applications requiring native-like cross-links.

Análisis De Reacciones Químicas

Types of Reactions

Lysinonorleucine undergoes several types of chemical reactions, including:

Oxidation: The initial formation of lysinonorleucine involves the oxidation of lysine residues by lysyl oxidase.

Reduction: Lysinonorleucine can be reduced to its corresponding amine derivatives under specific conditions.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving lysinonorleucine include lysyl oxidase, reducing agents such as sodium borohydride, and various solvents like water and aqueous acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of lysinonorleucine include its reduced amine derivatives and various cross-linked structures that contribute to the mechanical properties of connective tissues .

Aplicaciones Científicas De Investigación

Lysinonorleucine (LNL) is a non-proteinogenic amino acid that functions as a cross-linking agent in proteins, playing a vital role in the stability and mechanical properties of connective tissues. Its applications span across various scientific disciplines, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry LNL serves as a biomarker for protein oxidation and cross-linking events, which is crucial for studying protein damage and degradation. It can be stabilized by reduction with sodium borohydride and quantitated on an amino acid analyzer .

Biology LNL is integral to the study of collagen and elastin cross-linking, offering insights into the structural integrity of connective tissues. Research has isolated peptides containing LNL from porcine aorta to better understand its role in maintaining tissue integrity, noting that these peptides are crucial for preserving the mechanical properties of elastin under stress.

Medicine In medicine, LNL is used in research concerning aging, fibrosis, and other conditions involving connective tissue disorders. Studies have demonstrated a statistically significant increase in LNL crosslink in rabbit corneas treated with IVMED-80 eye drops compared to control groups, providing biochemical evidence of crosslinking induced by IVMED-80 for the treatment of keratoconus .

Industry In industrial applications, LNL is utilized in the production of biomaterials and tissue engineering to enhance the mechanical properties of materials.

Role in Connective Tissues

LNL is a major constituent of cross-links in elastin, which is vital for the mechanical properties of connective tissues such as skin, ligaments, and blood vessels. It enhances the mechanical strength and elasticity of connective tissues and participates in cross-linking reactions that stabilize protein structures.

Research Findings

- Cross-Link Formation: LNL can form specific cross-links through Schiff base formation with lysine residues in peptides, a process crucial for developing elastic properties in tissues.

- Isolation from Tissues: LNL has been isolated from hydrolyzed bovine elastin and collagen, confirming its natural occurrence and biological relevance.

- Mass Spectrometry Analysis: Techniques like mass spectrometry have been employed to analyze LNL in various biological samples, providing insights into its concentration and distribution within connective tissues.

Case Studies

- Elastin Functionality: In a study involving porcine aorta, researchers isolated peptides containing LNL to understand better its role in maintaining tissue integrity. The findings indicated that LNL-containing peptides were crucial for preserving the mechanical properties of elastin under stress.

- Keratoconus Treatment: LC-MS results showed an increase in Lysinonorleucine (LNL) crosslink in treated rabbit cornea compared to Normal and Vehicle group. Lysinonorleucine (LNL) showed statistical difference between treated and control groups .

Mecanismo De Acción

Lysinonorleucine exerts its effects through the formation of stable cross-links between collagen and elastin molecules. The primary molecular target is the lysine residue in these proteins, which is oxidized by lysyl oxidase to form aldehyde intermediates. These intermediates then react with other lysine residues to form covalent cross-links, contributing to the strength and elasticity of connective tissues .

Comparación Con Compuestos Similares

Similar Compounds

Dehydrohydroxylysinonorleucine (HLNL): A similar cross-linking compound formed through the oxidation of hydroxylysine residues.

Dehydrodihydroxylysinonorleucine (DHLNL): Another related compound formed through similar enzymatic processes.

Pyridinoline (PYD): A mature cross-link formed from the further reaction of HLNL and DHLNL.

Deoxypyridinoline (DPD): Another mature cross-link similar to pyridinoline

Uniqueness

Lysinonorleucine is unique due to its specific formation from lysine residues and its role in the initial stages of cross-link formation in collagen and elastin. Unlike other cross-links, lysinonorleucine is an early-stage product that undergoes further reactions to form more stable and mature cross-links, making it a crucial intermediate in the cross-linking process .

Actividad Biológica

Lysinonorleucine (LNL) is a non-standard amino acid primarily identified in elastin and collagen, playing a crucial role in the structural integrity and mechanical properties of connective tissues. Its unique chemical structure allows it to participate in cross-linking reactions essential for maintaining the elasticity and strength of elastin fibers. This article delves into the biological activity of lysinonorleucine, highlighting its synthesis, interactions, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

Lysinonorleucine is characterized by its structure, which includes a side chain derived from lysine but lacks the terminal carboxyl group typical of standard amino acids. This modification enables LNL to form cross-links with other proteins, particularly in elastin and collagen.

Synthesis Methods

The synthesis of lysinonorleucine can be achieved through various chemical methods. A notable study demonstrated the condensation of alpha-Boc-Lys-OMe with Boc-L-Ala-D,L-Ahe-Ala-OMe, yielding LNL under optimized conditions. The following table summarizes the yield percentages based on different reaction conditions:

| Reaction Condition | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| None | 24 | 24 | 2 |

| TEA | 24 | 24 | 58 |

| TEA (Reflux) | 1 | 0 | 0 |

| TEA | -60 | 24 | 58 |

| TEA | -60 | 12 | 91 |

This data indicates that using triethylamine (TEA) at low temperatures significantly enhances the yield of lysinonorleucine synthesis .

Role in Connective Tissues

Lysinonorleucine is a major constituent of cross-links in elastin, which is vital for the mechanical properties of connective tissues such as skin, ligaments, and blood vessels. Research has shown that LNL contributes to the stability and elasticity of these tissues by forming covalent bonds between elastin molecules .

Key Functions:

- Enhances mechanical strength and elasticity of connective tissues.

- Participates in cross-linking reactions that stabilize protein structures.

Research Findings

Several studies have focused on the biological activity of lysinonorleucine, particularly its role in elastin cross-linking:

- Cross-Link Formation : Research has demonstrated that LNL can form specific cross-links through Schiff base formation with lysine residues in peptides. This process is crucial for developing elastic properties in tissues .

- Isolation from Tissues : Lysinonorleucine has been isolated from hydrolyzed bovine elastin and collagen, confirming its natural occurrence and biological relevance .

- Mass Spectrometry Analysis : Advanced techniques such as mass spectrometry have been employed to analyze LNL in various biological samples, providing insights into its concentration and distribution within connective tissues .

Elastin Functionality

In a study involving porcine aorta, researchers isolated peptides containing lysinonorleucine to understand better its role in maintaining tissue integrity. The findings indicated that LNL-containing peptides were crucial for preserving the mechanical properties of elastin under stress .

Comparative Analysis

A comparative analysis of lysinonorleucine with other amino acids showed that while standard amino acids like lysine do not exhibit similar cross-linking capabilities, LNL's unique structure allows it to function effectively as a cross-linker within elastin and collagen matrices.

Q & A

Q. What is the biochemical role of lysinonorleucine in elastin cross-linking, and how does it influence tissue mechanics?

Lysinonorleucine (LNL) is a bifunctional cross-linker formed via lysine oxidation and condensation reactions in elastin. It stabilizes the elastin network by connecting tropoelastin monomers, contributing to tissue elasticity and durability. Methodologically, its role is confirmed through enzymatic digestion of elastin followed by high-resolution mass spectrometry (MS) to identify cross-linked peptides. Comparative studies using knockout models or cross-link inhibitors (e.g., β-aminopropionitrile) can further isolate its mechanical contributions .

Q. What experimental techniques are used to detect and validate lysinonorleucine in biological samples?

Detection involves proteolytic cleavage of elastin (e.g., with trypsin or elastase) to solubilize cross-linked peptides, followed by liquid chromatography-tandem MS (LC-MS/MS). Isotopic labeling or heavy isotope standards improve quantification accuracy. For validation, comparative analysis with synthetic LNL standards and collision-induced dissociation (CID) MS/MS spectra are critical to distinguish LNL from structurally similar cross-links like desmosine .

Q. How can researchers quantify lysinonorleucine levels in aging or diseased tissues?

Quantification requires tissue homogenization, acid hydrolysis to release cross-links, and derivatization (e.g., with dansyl chloride) for fluorescence detection via HPLC. Advanced workflows integrate stable isotope dilution MS (SID-MS) to correct for matrix effects. Longitudinal studies should control for tissue-specific turnover rates and oxidative stress biomarkers (e.g., malondialdehyde) to contextualize LNL accumulation .

Advanced Research Questions

Q. What are the key challenges in mapping lysinonorleucine distribution within heterogeneous elastin matrices?

Elastin’s insoluble nature and cross-link diversity complicate spatial mapping. Solutions include:

- Multi-step digestion : Sequential use of proteases with differing specificities (e.g., pronase followed by thermolysin) to solubilize resistant domains.

- Top-down MS : Preserving intact elastin fragments for localization via electron transfer dissociation (ETD).

- Immunohistochemistry : Developing monoclonal antibodies against LNL, though specificity validation remains challenging due to epitope similarity .

Q. How can researchers resolve contradictions in lysinonorleucine cross-linking patterns across studies?

Discrepancies often arise from methodological variability. To address this:

- Standardize protocols : Use consensus guidelines for elastin isolation (e.g., avoiding boiling in 0.1M NaOH to prevent artefactual cross-links).

- Cross-validate findings : Compare data from MS, amino acid analysis, and immunohistochemistry.

- Control for oxidative damage : Pre-treat samples with antioxidants (e.g., ascorbate) during extraction to minimize post-mortem modifications .

Q. What strategies optimize the analysis of lysinonorleucine’s interaction with other cross-linking residues (e.g., allysine aldol)?

Advanced approaches include:

- Network analysis : Computational modeling of tropoelastin domains to predict preferential cross-linking sites.

- Heteronuclear NMR : Using ¹³C/¹⁵N-labeled tropoelastin to track cross-link formation in real-time.

- Mutagenesis studies : Replace specific lysine residues in recombinant tropoelastin to disrupt LNL formation and assess compensatory cross-linking mechanisms .

Methodological Considerations

Q. How should researchers design experiments to differentiate lysinonorleucine’s effects from other elastin cross-links?

- Comparative models : Use transgenic animals with impaired LNL synthesis (e.g., LOXL-1 knockouts) versus wild-type controls.

- Selective inhibition : Apply cross-link-specific inhibitors (e.g., BAPN for lysyl oxidase) and monitor compensatory pathways via transcriptomics.

- Mechanical testing : Correlate tensile strength/strain measurements with LNL quantification in decellularized tissues .

Q. What statistical frameworks are appropriate for analyzing lysinonorleucine data in multifactorial studies?

- Multivariate regression : Account for covariates like age, tissue type, and oxidative stress levels.

- Bayesian networks : Model probabilistic interactions between LNL levels and biomechanical outcomes.

- Meta-analysis : Pool data from public repositories (e.g., PRIDE Proteomics Database) to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.